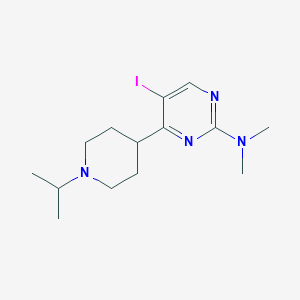

5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine

Description

Properties

IUPAC Name |

5-iodo-N,N-dimethyl-4-(1-propan-2-ylpiperidin-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23IN4/c1-10(2)19-7-5-11(6-8-19)13-12(15)9-16-14(17-13)18(3)4/h9-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZIFDGZSPVQTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C2=NC(=NC=C2I)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of appropriate precursors under controlled conditions, followed by iodination using iodine or iodine-containing reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H23IN4

- Molecular Weight : 374.26 g/mol

- IUPAC Name : 5-Iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine

The compound features a pyrimidine ring substituted with an iodine atom and a piperidine moiety, which contributes to its unique biological activities.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. It has been explored as a lead compound in drug discovery due to its structural characteristics that allow interactions with various biological targets.

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Properties : Studies have shown effectiveness against resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value around 0.97 nM, highlighting its potential as an antibacterial agent.

- CNS Activity : The compound has shown promise in modulating neurotransmitter receptors, suggesting applications in treating neurological disorders.

Chemical Synthesis

In synthetic chemistry, the compound serves as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Substitution : Introducing functional groups via iodination.

- Nucleophilic Substitution : Incorporating piperidine and dimethylamino groups through nucleophilic attack.

Antimicrobial Activity

A significant study focused on the compound's efficacy against MRSA. The results indicated that it effectively inhibits bacterial growth, showcasing its potential as a novel antibacterial agent.

CNS Activity

Another research effort evaluated the interaction of the compound with neurotransmitter receptors. It demonstrated activity similar to known CNS-active agents, suggesting possible applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of 5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Structure :

- Core structure : Pyrimidine ring with substituents at positions 2, 4, and 5.

- Substituents :

- Position 2 : N,N-dimethylamine group.

- Position 4 : 1-Isopropylpiperidin-4-yl group.

- Position 5 : Iodo substituent.

- Molecular Formula : C₁₄H₂₃IN₄.

- Molecular Weight : 374.26 g/mol.

- CAS Registry : 1361115-12-9 .

- The iodine atom enhances hydrophobicity and polarizability .

Comparison with Structural Analogues

Key Structural Variations in Analogues

Impact of Structural Differences on Properties and Activity

Piperidine Substitution Position: The target compound’s 4-yl substitution on the piperidine ring (vs. 2-yl or 3-yl in analogues) may optimize interactions with hydrophobic pockets in biological targets.

Halogen Effects: Iodo vs. Chloro: Iodine’s larger atomic radius increases hydrophobicity and van der Waals interactions compared to chlorine. This is critical in compounds targeting hydrophobic enzyme pockets (e.g., kinases or epigenetic regulators) .

Amine Group Modifications :

- N,N-Dimethylamine : Enhances solubility via tertiary amine protonation at physiological pH, whereas N-isopropyl groups (e.g., ) may reduce solubility but increase lipophilicity.

Core Heterocycle Differences :

- Pyrimidine (target) vs. pyridine (): Pyrimidine’s additional nitrogen enables stronger hydrogen-bonding interactions, which are absent in pyridine derivatives.

Biological Activity

5-Iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological interactions, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyrimidine ring with an iodine atom at position 5, a piperidine moiety, and a dimethylamino group at position 2. Such structural characteristics suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound involves several key steps, typically starting from readily available pyrimidine derivatives. The introduction of the iodine atom can be achieved through electrophilic substitution reactions, while the piperidine and dimethylamino groups are incorporated through nucleophilic substitution methods. The following table summarizes the synthetic pathways commonly employed:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Electrophilic Substitution | Iodine source | Iodinated pyrimidine |

| 2 | Nucleophilic Substitution | Piperidine derivative | Piperidinyl pyrimidine |

| 3 | N,N-Dimethylation | Dimethyl sulfate or similar | Final compound |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities. Notably, it has been studied for its potential as an antimicrobial agent and its interaction with central nervous system (CNS) targets.

Binding Affinity and Selectivity

Studies have shown that this compound demonstrates significant binding affinity towards specific receptors involved in neurotransmission and microbial resistance mechanisms. For instance, it has been evaluated for its effectiveness against Staphylococcus aureus and other resistant strains, indicating its potential as a therapeutic agent in combating antibiotic resistance.

Case Studies

- Antimicrobial Activity : A study investigated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it inhibits bacterial growth effectively, with an IC50 value of approximately 0.97 nM, showcasing its potential as a novel antibacterial agent .

- CNS Activity : Another research effort focused on the compound's interaction with neurotransmitter receptors. It was found to exhibit activity similar to known CNS-active agents, suggesting possible applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table illustrates how variations in substituents affect biological outcomes:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-(1-Piperidinyl)-N,N-dimethylpyrimidin-2-amines | Lacks iodine; retains piperidine and dimethylamino groups | Potential CNS activity |

| 5-Fluoro-N,N-dimethylpyrimidin-2-amines | Fluorine substitution instead of iodine | Antiviral properties |

| 6-Methyl-N,N-dimethylpyrimidin-2-amines | Methyl substitution at position 6 | Antitumor activity |

This comparison highlights how modifications can lead to diverse therapeutic applications, emphasizing the importance of careful design in drug development.

Q & A

Basic: What are the standard protocols for synthesizing 5-iodo-4-(1-isopropylpiperidin-4-yl)-N,N-dimethylpyrimidin-2-amine?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. For example:

Core Formation: React 4-chloropyrimidine derivatives with isopropylpiperidine under nucleophilic substitution conditions (e.g., using K2CO3 in DMF at 80°C) to introduce the piperidine moiety .

Iodination: Introduce iodine at the 5-position using N-iodosuccinimide (NIS) in acetic acid under controlled temperature (0–25°C) .

Dimethylation: Treat the intermediate with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to install the N,N-dimethyl group .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC and NMR .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict optimal solvents, temperatures, and catalysts. For instance:

- Transition State Analysis: Identify energy barriers for iodination steps to minimize side reactions.

- Solvent Screening: Use COSMO-RS models to evaluate solvent polarity effects on reaction yield .

- Machine Learning: Train models on existing pyrimidine synthesis data to predict ideal molar ratios and reaction times.

Experimental validation should follow, incorporating real-time monitoring (e.g., in situ IR spectroscopy) to adjust parameters dynamically .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]<sup>+</sup> ~432 Da) .

- X-ray Crystallography: Use SHELXL for refinement to determine bond lengths/angles and validate stereochemistry .

Advanced: How can researchers resolve discrepancies in crystallographic data, such as anisotropic displacement parameters?

Methodological Answer:

Discrepancies often arise from disorder or thermal motion. Strategies include:

- Multi-Refinement Models: Test alternative occupancy ratios for disordered atoms using SHELXL .

- Twinned Data Correction: Apply HKLF 5 in SHELXL for twinned crystals, ensuring Rint < 0.05 .

- Hydrogen Bonding Analysis: Compare intramolecular interactions (e.g., N–H⋯N distances) with similar compounds to validate geometry. For example, a 2.982 Å N4⋯N5 distance in related pyrimidines suggests weak hydrogen bonding .

Basic: What in vitro assays are suitable for preliminary pharmacological evaluation?

Methodological Answer:

- Enzyme Inhibition: Test against kinases or aminopeptidases using fluorescence-based assays (e.g., Methionine aminopeptidase-1 inhibition, IC50 determination) .

- Cellular Uptake: Use LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293) .

- Cytotoxicity: MTT assays in cancer/normal cell lines to assess selectivity (e.g., IC50 ratios >10 indicate therapeutic potential) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved target affinity?

Methodological Answer:

- Pharmacophore Mapping: Identify critical moieties (e.g., iodine’s role in hydrophobic interactions) using molecular docking (AutoDock Vina) .

- Analog Synthesis: Replace the isopropyl group with cyclopropyl or tert-butyl to evaluate steric effects on binding .

- Free Energy Calculations (MM-PBSA): Quantify binding energy changes upon substitution. For example, a ΔΔG > -2 kcal/mol suggests improved affinity .

Advanced: How should researchers address conflicting bioactivity data across different experimental models?

Methodological Answer:

- Source Analysis: Check assay conditions (e.g., ATP concentrations in kinase assays may alter IC50 values) .

- Membrane Permeability: Compare results in cell-free vs. cell-based assays; use PAMPA to quantify passive diffusion .

- Metabolite Screening: Identify unstable intermediates via LC-MS; e.g., demethylation under acidic conditions may reduce activity .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage: Keep in amber vials under argon at -20°C to prevent iodine loss or oxidation .

- Solubility: Prepare stock solutions in DMSO (≤10 mM) and avoid aqueous buffers with pH >7 to prevent precipitation .

- Stability Monitoring: Use UPLC at 0, 24, and 48 hours to detect degradation (e.g., loss of iodine via mass shifts) .

Advanced: What strategies can validate computational predictions of this compound’s metabolic pathways?

Methodological Answer:

- CYP450 Inhibition Assays: Use human liver microsomes to identify major metabolizing enzymes .

- Metabolite Identification: Combine HR-MS/MS with isotopic labeling (e.g., <sup>13</sup>C-dimethyl groups) to trace metabolic sites .

- Docking with CYP3A4: Compare predicted oxidation sites (e.g., piperidine ring) with experimental metabolites .

Advanced: How can researchers leverage crystallographic data to improve molecular dynamics (MD) simulations?

Methodological Answer:

- Force Field Parameterization: Extract bond lengths/angles from SHELXL-refined structures to optimize AMBER/CHARMM parameters .

- Solvent Modeling: Use explicit water molecules from crystal structures to simulate hydration effects .

- Trajectory Validation: Compare simulated conformational changes with temperature-dependent crystallographic B-factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.